Cas no 1805271-25-3 (Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate)

Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate
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- インチ: 1S/C11H11F2N3O2/c1-2-18-9(17)3-6-8(4-14)16-5-7(15)10(6)11(12)13/h5,11H,2-3,15H2,1H3
- InChIKey: OIPNOTJRESZSKK-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C#N)C=1CC(=O)OCC)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 342
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 89
Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029068131-1g |
Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate |
1805271-25-3 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate 関連文献
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Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetateに関する追加情報
Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate (CAS No. 1805271-25-3): A Comprehensive Overview
Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate, identified by its CAS number 1805271-25-3, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential applications in drug development. The presence of multiple functional groups, including an amino group, a cyano group, and a difluoromethyl group, makes it a versatile intermediate for synthesizing various bioactive molecules.
The< strong>Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate molecule exhibits a pyridine core, which is a common scaffold in many pharmacologically active agents. The pyridine ring is particularly valuable in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The< strong>5-amino group introduces a basic character to the molecule, enhancing its potential for hydrogen bonding interactions, while the< strong>2-cyano group adds a polar electron-withdrawing effect, influencing the compound's overall reactivity and solubility.
The< strong>4-(difluoromethyl) substituent is a key feature that contributes to the compound's pharmacological profile. Difluoromethyl groups are known to improve metabolic stability and binding affinity in drug candidates. This modification can enhance the compound's bioavailability and duration of action, making it an attractive intermediate for further development. Additionally, the< strong>3-acetate moiety provides an acidic proton, allowing for further derivatization and functionalization.
In recent years, there has been increasing interest in the development of novel pyridine-based compounds for therapeutic applications. The< strong>Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate has been studied for its potential role in various pharmacological pathways. For instance, researchers have explored its interactions with enzymes involved in inflammation and pain signaling. Preliminary studies suggest that this compound may modulate the activity of certain kinases and phosphodiesterases, which are key targets in treating chronic inflammatory diseases.
The< strong>Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate has also been investigated for its potential antiviral properties. The structural features of this compound make it a promising candidate for inhibiting viral proteases and polymerases. In particular, the< strong>5-amino and< strong>2-cyano groups can interact with critical residues in viral enzymes, disrupting their function and preventing viral replication. This makes it a valuable building block for designing new antiviral agents.
In addition to its therapeutic potential, the< strong>Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate has shown promise in agricultural applications. Its unique chemical properties make it suitable for developing novel pesticides and herbicides. The< strong>4-(difluoromethyl) group enhances the compound's stability against environmental degradation, ensuring prolonged efficacy in crop protection strategies.
The synthesis of< strong>Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyridine core efficiently. The introduction of the< strong>5-amino,< strong>2-cyano, and< strong>4-(difluoromethyl) groups requires careful selection of reagents and catalysts to ensure high yield and purity.
The pharmaceutical industry continues to explore new synthetic routes to optimize the production of< strong>Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate. Green chemistry principles have been increasingly applied to reduce waste and improve sustainability in synthetic processes. For example, solvent-free reactions and catalytic methods have been developed to minimize environmental impact while maintaining high reaction efficiency.
The biological activity of< strong>Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate is influenced by various factors, including its solubility, stability, and interaction with biological targets. Computational modeling techniques have been used to predict how different modifications can affect the compound's pharmacokinetic properties. These studies help guide the design of more effective drug candidates by identifying optimal structural features.
In conclusion, Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate(CAS No.1805271-25-3) is a multifaceted compound with significant potential in pharmaceutical and agricultural applications. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various therapeutic areas. Continued research into its synthesis, biological activity, and pharmacological effects will further enhance our understanding of its potential applications.
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